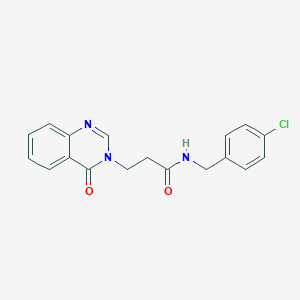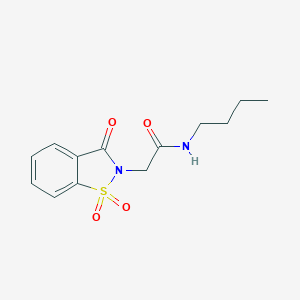![molecular formula C17H11F3N8O B277657 5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine](/img/structure/B277657.png)
5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine, also known as MPTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. MPTP is a pyrimidine-based compound that has been shown to exhibit unique biochemical and physiological effects, making it a promising candidate for further research. In
作用机制
The mechanism of action of 5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cell proliferation and survival. 5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine has been shown to inhibit the activity of thymidylate synthase, an enzyme that is involved in DNA synthesis. This inhibition leads to the inhibition of cell proliferation and may contribute to the anticancer effects of 5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine. 5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine has also been shown to inhibit the activity of dihydrofolate reductase, an enzyme that is involved in the synthesis of folic acid. This inhibition may contribute to the neuroprotective effects of 5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine in Alzheimer's and Parkinson's disease.
Biochemical and Physiological Effects:
5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine has been shown to exhibit unique biochemical and physiological effects. In vitro studies have shown that 5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine inhibits the growth of cancer cells and induces apoptosis. In vivo studies have shown that 5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine inhibits the growth of tumors and prolongs survival in animal models of cancer. 5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine has also been shown to have neuroprotective effects in animal models of Alzheimer's and Parkinson's disease.
实验室实验的优点和局限性
One of the main advantages of 5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine is its potential applications in cancer research and the treatment of neurodegenerative diseases. 5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine has been shown to exhibit unique biochemical and physiological effects that make it a promising candidate for further research. However, one of the main limitations of 5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine is its complex synthesis method. The synthesis of 5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine is a multi-step process that requires specialized equipment and expertise. This may limit its availability for research purposes.
未来方向
There are several future directions for research on 5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine. One area of research is the development of more efficient and cost-effective synthesis methods for 5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine. This would increase the availability of 5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine for research purposes. Another area of research is the identification of the specific enzymes that are inhibited by 5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine and the elucidation of its mechanism of action. This would provide a better understanding of the biochemical and physiological effects of 5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine. Finally, further research is needed to explore the potential applications of 5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine in the treatment of cancer and neurodegenerative diseases.
合成方法
The synthesis of 5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine is a complex process that involves several steps. The first step involves the reaction of 4-methoxybenzylamine with ethyl acetoacetate to produce 4-methoxyphenyl-ethyl-3-oxobutanoate. This intermediate compound is then reacted with hydrazine hydrate to produce 4-methoxyphenyl-hydrazine. The final step involves the reaction of 4-methoxyphenyl-hydrazine with 2-pyrazinecarboxaldehyde and 2,4,6-trifluoropyrimidine to produce 5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine.
科学研究应用
5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine has been shown to exhibit unique biochemical and physiological effects, making it a promising candidate for further research. One of the main applications of 5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine is in the field of cancer research. 5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. 5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine has also been shown to have potential applications in the treatment of Alzheimer's disease and Parkinson's disease.
属性
分子式 |
C17H11F3N8O |
|---|---|
分子量 |
400.3 g/mol |
IUPAC 名称 |
5-[1-(4-methoxyphenyl)tetrazol-5-yl]-2-pyrazin-2-yl-4-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C17H11F3N8O/c1-29-11-4-2-10(3-5-11)28-16(25-26-27-28)12-8-23-15(13-9-21-6-7-22-13)24-14(12)17(18,19)20/h2-9H,1H3 |
InChI 键 |
OKZHHORTJTXNPW-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)C3=CN=C(N=C3C(F)(F)F)C4=NC=CN=C4 |
规范 SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)C3=CN=C(N=C3C(F)(F)F)C4=NC=CN=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-hydroxy-1-methyl-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B277578.png)
![1-(4-chlorophenyl)-N-[2-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B277580.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277581.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277583.png)
![2-(4-oxoquinazolin-3(4H)-yl)-N-[3-(phenylcarbonyl)phenyl]acetamide](/img/structure/B277591.png)


![4-{[5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B277596.png)
![5-Amino-7-[3-(benzyloxy)-4-methoxyphenyl]-2-methyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile](/img/structure/B277598.png)
![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1-benzyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277599.png)
![5-bromo-1-ethyl-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B277600.png)
![5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277601.png)
![5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277602.png)
![1-(1,3-benzodioxol-5-ylmethyl)-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277603.png)